molecular formula C26H22N2O4S B11384109 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384109
M. Wt: 458.5 g/mol
InChI Key: FISCXXXVBKYRJK-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, and a chromene carboxamide moiety.

Preparation Methods

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple stepsThe final step involves the formation of the chromene carboxamide moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H22N2O4S/c29-19-14-21(32-20-12-6-4-10-17(19)20)24(30)28-26-23(18-11-5-7-13-22(18)33-26)25(31)27-15-16-8-2-1-3-9-16/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,27,31)(H,28,30)

InChI Key

FISCXXXVBKYRJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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